molecular formula C14H12ClFO2 B14029933 (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol

Katalognummer: B14029933
Molekulargewicht: 266.69 g/mol
InChI-Schlüssel: KYHBTIBNXAIZHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is an organic compound that features a benzyl ether group, a chloro substituent, and a fluorine atom on a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-6-fluorophenol and benzyl bromide.

    Etherification: The phenol group of 3-chloro-6-fluorophenol is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyloxy derivative.

    Reduction: The resulting benzyloxy compound is then subjected to reduction conditions using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)aldehyde.

    Reduction: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)alkane.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol depends on its specific application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Biological Studies: It can act as a ligand, binding to proteins and affecting their function or stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-(Benzyloxy)-2-chlorophenyl)methanol: Lacks the fluorine substituent.

    (3-(Benzyloxy)-2-fluorophenyl)methanol: Lacks the chlorine substituent.

    (3-(Benzyloxy)-2-chloro-6-methylphenyl)methanol: Contains a methyl group instead of a fluorine atom.

Uniqueness

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications.

Eigenschaften

Molekularformel

C14H12ClFO2

Molekulargewicht

266.69 g/mol

IUPAC-Name

(2-chloro-6-fluoro-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H12ClFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2

InChI-Schlüssel

KYHBTIBNXAIZHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.